1-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine

Neuro-oncology Blood-brain barrier penetration Polyamine pharmacology

Mitoguazone (MGBG, CAS 459-86-9) is a competitive S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC) inhibitor and a synthetic guanylhydrazone that disrupts polyamine biosynthesis. It also inhibits diamine oxidase (DAO) with IC50 values of 1 µM (rat) and 0.33 µM (porcine).

Molecular Formula C5H12N8
Molecular Weight 184.20 g/mol
CAS No. 459-86-9
Cat. No. B1683906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine
CAS459-86-9
SynonymsMethyl gag
Methyl-gag
Methylgag
Methylglyoxal Bis(guanylhydrazone)
MGBG
Mitoguazone
NSC 32946
NSC-32946
NSC32946
Molecular FormulaC5H12N8
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCC(=NN=C(N)N)C=NN=C(N)N
InChIInChI=1S/C5H12N8/c1-3(11-13-5(8)9)2-10-12-4(6)7/h2H,1H3,(H4,6,7,12)(H4,8,9,13)
InChIKeyMXWHMTNPTTVWDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.1 N NaOH soluble (mg/mL)
Water > 100 (mg/mL)
0.01 N NaOH partly soluble (mg/mL)
0.1 N HC1 partly soluble (mg/mL)
MeOH partly soluble (mg/mL)
50% EtOH partly soluble (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mitoguazone (MGBG, CAS 459-86-9) for Scientific Procurement: First-in-Class SAMDC Inhibitor for Polyamine Biosynthesis Research


Mitoguazone (MGBG, CAS 459-86-9) is a competitive S-adenosylmethionine decarboxylase (SAMDC/AdoMetDC) inhibitor and a synthetic guanylhydrazone that disrupts polyamine biosynthesis . It also inhibits diamine oxidase (DAO) with IC50 values of 1 µM (rat) and 0.33 µM (porcine) . As the prototypical SAMDC-targeting agent, MGBG has been evaluated extensively in oncology, virology, and parasitology, and serves as the reference standard against which next-generation SAMDC inhibitors are benchmarked [1].

Why Mitoguazone (MGBG) Cannot Be Replaced by DFMO, SAM486A, or Other Polyamine-Targeting Agents


Polyamine biosynthesis inhibitors are mechanistically heterogeneous: DFMO targets ornithine decarboxylase (ODC), SAM486A targets SAMDC with higher potency but lacks the brain penetration profile of MGBG, and diamidine analogs such as pentamidine have overlapping but distinct polyamine interactions [1]. MGBG is the only clinically characterized SAMDC inhibitor with demonstrated 5- to 19-fold accumulation in human intracerebral tumors versus plasma and a uniquely prolonged terminal half-life of ~175 h, which fundamentally alters dosing strategy and target engagement kinetics compared to SAM486A (~2-day half-life) [2][3]. Substituting any in-class analog without accounting for these pharmacokinetic and tissue-distribution differences will compromise experimental reproducibility and clinical relevance.

Mitoguazone (CAS 459-86-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Brain Tumor Tissue Accumulation vs. DFMO: MGBG Achieves 5- to 19-Fold Higher Concentration in Human Glioblastoma

MGBG demonstrates rapid and substantial penetration into human intracerebral tumors. In two glioblastoma multiforme patients administered MGBG (100–200 mg/m² i.v.), concentrations in viable brain tumor tissue were 5- to 19-fold higher than concurrent plasma levels [1]. By contrast, DFMO exhibits restricted diffusion across the blood-brain and blood-CSF barriers in both rats and dogs, with its hydrophilicity limiting crossing of lipid cell membranes [2][3]. This represents a qualitative difference in brain tumor targeting capability between the two agents.

Neuro-oncology Blood-brain barrier penetration Polyamine pharmacology

Terminal Half-Life of 175 Hours vs. ~2 Days for SAM486A: MGBG Enables Extended Dosing Intervals

In a Phase II pharmacokinetic study of MGBG (600 mg/m² i.v. over 30 min) in 12 patients with AIDS-related non-Hodgkin's lymphoma, MGBG was cleared triexponentially with a harmonic mean terminal half-life of 175 hours and a mean residence time of 192 hours [1]. The second-generation SAMDC inhibitor SAM486A, by comparison, exhibited a terminal half-life of approximately 2 days (~48 h) when administered as a 120-h infusion in a Phase I solid tumor study [2]. The ~3.6-fold longer half-life of MGBG fundamentally differentiates its pharmacokinetic profile.

Pharmacokinetics Drug half-life Dosing schedule

MGBG + DFMO Synergy Produces 63% Complete Tumor Eradication in Rat Prostate Cancer Model

In a 21-day treatment study of the Dunning R-3327 hormone-resistant rat prostatic adenocarcinoma, MGBG alone significantly retarded tumor growth but caused drug-related deaths in over 50% of animals. DFMO alone had no antitumor effect. The combination of DFMO + MGBG resulted in rapid decline in tumor growth rates and, at 21 days or death, 38 of 60 rats (63%) had no viable tumor on histologic examination, whereas tumor was present in every animal in all other treatment groups [1]. DFMO increased intracellular MGBG uptake and potentiated its antigrowth activity with less toxicity than MGBG alone [1]. A separate study confirmed that the combination of 1% DFMO and 11 mg/kg MGBG distinctly reduces ODC and SAMDC activity and significantly lowers putrescine, spermidine, and spermine in tumors [2].

Prostate cancer Combination therapy Polyamine depletion

Melanoma Antiproliferative Activity: IC50 Range of 0.09–6.6 µM Across Seven Melanoma Cell Lines

MGBG reduces the proliferation of seven melanoma cancer cell lines with IC50 values ranging from 0.09 µM to 6.6 µM (purchasable Cayman Chemical product characterization data) . Additionally, in a Phase I trial combining MGBG with gemcitabine, two melanoma patients showed responses (one partial, one minor) [1]. While no direct head-to-head melanoma data with SAM486A is available, the broad activity range across multiple melanoma lines establishes MGBG as a consistently active agent in this indication, supporting its selection for melanama polyamine research.

Melanoma Antiproliferative IC50 panel

HIV-1 DNA Integration Inhibition at 0.14 µM: MGBG Provides Antiviral Activity Not Shared by DFMO or SAM486A

MGBG inhibits viral DNA integration and replication in HIV-1-infected primary human macrophages at a concentration of 0.14 µM . This antiviral mechanism—inhibition of HIV DNA integration into cellular DNA in both monocytes and macrophages—is not a recognized property of either DFMO (which targets ODC) or SAM486A (which is a more selective SAMDC inhibitor) [1]. This represents a polypharmacological advantage unique to MGBG among polyamine biosynthesis inhibitors.

HIV Antiviral Proviral integration

Proprietary Oral Formulation Enabling ≥30% Bioavailability: Addressing the Historical IV-Only Limitation

Historically, MGBG was confined to intravenous administration due to a lack of demonstrated oral bioavailability [1]. Recent patent disclosures (US8258186B2; JP2016065045A) describe oral pharmaceutical compositions of MGBG achieving at least 30% oral bioavailability with substantially no dose-limiting side effects, and enabling sustained therapeutically effective plasma levels for at least 24 h with once-daily dosing [2][3]. In contrast, SAM486A has not been formulated for oral delivery in clinical development, remaining an infusion-only agent [4].

Oral bioavailability Formulation Route of administration

Optimal Research and Procurement Scenarios for Mitoguazone (MGBG, CAS 459-86-9)


Intracerebral Tumor Models Requiring Blood-Brain Barrier Penetration

MGBG is the polyamine biosynthesis inhibitor of choice for glioblastoma and brain metastasis models. Its demonstrated 5- to 19-fold accumulation in human glioblastoma tissue versus plasma [1] contrasts with the restricted brain penetration of DFMO [2]. Laboratories studying intracerebral tumors should prioritize MGBG over DFMO or SAM486A when target engagement within the CNS compartment is critical.

Prostate Cancer Xenograft Studies Requiring Dual ODC/SAMDC Pathway Suppression

The MGBG + DFMO combination provides mechanistically synergistic polyamine depletion via simultaneous inhibition of ODC (by DFMO) and SAMDC (by MGBG), yielding 63% complete tumor eradication in the Dunning R-3327 rat prostate model [3]. This synergistic effect is not achievable with SAM486A + DFMO combinations, which lack the same level of preclinical validation. Procurement of both MGBG and DFMO is indicated for prostate cancer polyamine research.

HIV-Associated Lymphoma Research Requiring Dual Antineoplastic and Antiviral Activity

MGBG uniquely inhibits HIV-1 DNA integration at 0.14 µM in primary human macrophages while simultaneously exerting antineoplastic effects in lymphoma. For studies of AIDS-related non-Hodgkin's lymphoma, MGBG provides a dual-mechanism research tool that neither DFMO nor SAM486A can replicate. The established clinical pharmacokinetics in this patient population (175 h half-life) further support dose selection [4].

Chronic In Vivo Studies Requiring Oral Dosing Route

When experimental protocols demand long-term, repeated administration without the stress and logistical burden of IV cannulation, MGBG formulated for oral delivery (≥30% bioavailability with sustained 24 h therapeutic levels) [5] offers a practical advantage. SAM486A remains infusion-only, making MGBG the preferred polyamine biosynthesis inhibitor for chronic oral dosing studies in rodent models of autoimmune or chronic hyperproliferative diseases.

Quote Request

Request a Quote for 1-[1-(diaminomethylidenehydrazinylidene)propan-2-ylideneamino]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.